![molecular formula C14H18N2O3S B14785632 Pyrrolo[2,1-b]thiazole-7-carboxylic acid, 6-methyl-3-[2-(methylamino)-2-oxoethyl]-, 1-methylethyl ester](/img/structure/B14785632.png)
Pyrrolo[2,1-b]thiazole-7-carboxylic acid, 6-methyl-3-[2-(methylamino)-2-oxoethyl]-, 1-methylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[2,1-b]thiazole-7-carboxylic acid, 6-methyl-3-[2-(methylamino)-2-oxoethyl]-, 1-methylethyl ester is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused pyrrole-thiazole ring system, which imparts distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-b]thiazole derivatives typically involves the construction of the bicyclic system from existing pyrrole or thiazole rings. One common method includes the alkylation and dipolar cycloaddition reactions. For instance, the reaction of thiazolo[3,2-c][1,2,3]triazole with dimethyl acetylenedicarboxylate at room temperature in dichloromethane yields pyrrolo[2,1-b]thiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve the use of various catalysts or microwave irradiation to enhance the efficiency and yield of the synthesis. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolo[2,1-b]thiazole-7-carboxylic acid derivatives undergo a variety of chemical reactions, including:
Oxidation: These compounds can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common and can introduce various substituents onto the pyrrolo[2,1-b]thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve solvents like dichloromethane, ethanol, and methanol, with temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups .
Aplicaciones Científicas De Investigación
Pyrrolo[2,1-b]thiazole-7-carboxylic acid derivatives have a wide range of scientific research applications, including:
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules and as intermediates in organic synthesis.
Mecanismo De Acción
The mechanism of action of pyrrolo[2,1-b]thiazole-7-carboxylic acid derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, some derivatives have been shown to inhibit the activity of specific kinases, thereby affecting cell signaling pathways involved in inflammation and cancer .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to pyrrolo[2,1-b]thiazole-7-carboxylic acid derivatives include other heterocyclic compounds such as:
Indole derivatives: Known for their biological activities and used in drug development.
Pyrrole derivatives: Widely studied for their medicinal properties.
Thiazole derivatives: Exhibiting antimicrobial and antifungal activities.
Uniqueness
What sets pyrrolo[2,1-b]thiazole-7-carboxylic acid derivatives apart is their unique fused ring system, which imparts distinct chemical and biological properties. This structural feature allows for a diverse range of chemical modifications and biological activities, making these compounds highly versatile and valuable in various fields of research and industry .
Propiedades
Fórmula molecular |
C14H18N2O3S |
|---|---|
Peso molecular |
294.37 g/mol |
Nombre IUPAC |
propan-2-yl 6-methyl-3-[2-(methylamino)-2-oxoethyl]pyrrolo[2,1-b][1,3]thiazole-7-carboxylate |
InChI |
InChI=1S/C14H18N2O3S/c1-8(2)19-14(18)12-9(3)6-16-10(5-11(17)15-4)7-20-13(12)16/h6-8H,5H2,1-4H3,(H,15,17) |
Clave InChI |
QVIPNSYFGSDKFG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C(=CSC2=C1C(=O)OC(C)C)CC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


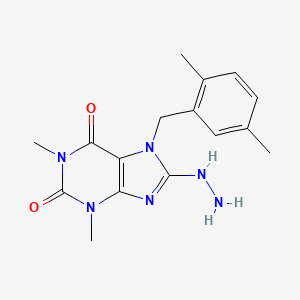
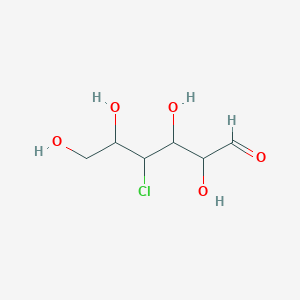
![2-amino-N-ethyl-3-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B14785553.png)

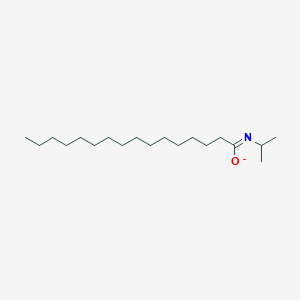

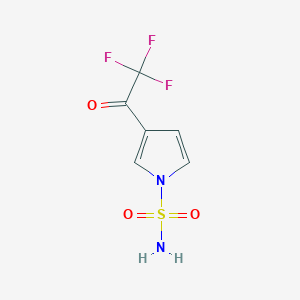
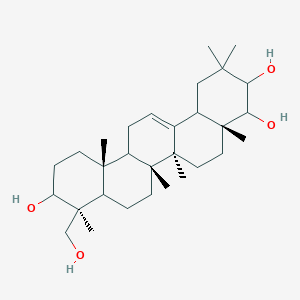

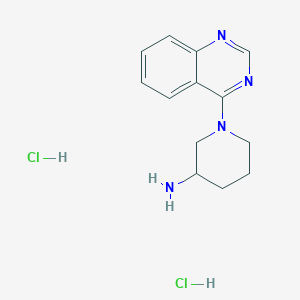
![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14785612.png)


![4,4'-Bipyridinium, 1,1''-[1,4-phenylenebis(methylene)]bis-, dibromide](/img/structure/B14785631.png)
